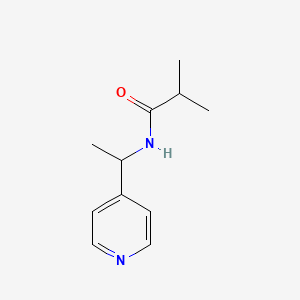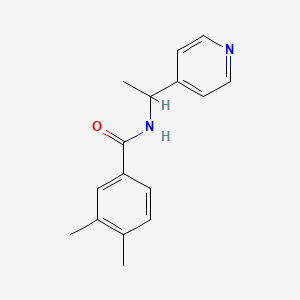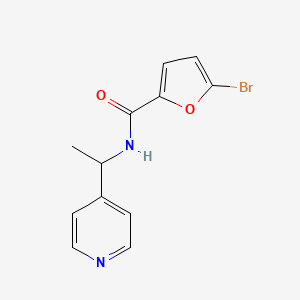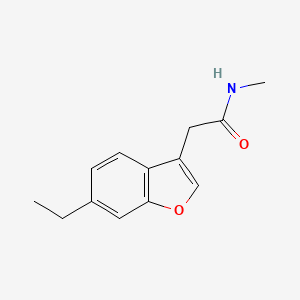![molecular formula C16H22N4O B7461308 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This molecule is a pyridopyrimidine derivative that has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell signaling pathways. The inhibition of these enzymes and kinases leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this molecule has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been shown to have neuroprotective effects and has potential in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in pre-clinical studies and has potential in the treatment of various diseases. Additionally, this molecule has been found to possess anti-inflammatory and neuroprotective properties, which makes it a potential candidate for the treatment of inflammatory and neurological disorders.
One limitation of using this compound in lab experiments is its limited availability. The synthesis of this molecule is complex and requires specialized equipment and expertise. Moreover, the cost of synthesizing this compound is high, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this molecule can provide insights into its therapeutic applications and can aid in the development of more potent analogs.
Another direction is to explore the potential of this compound in combination therapy. Combining this molecule with other chemotherapeutic agents or targeted therapies can enhance its efficacy and reduce the risk of drug resistance.
Furthermore, investigating the pharmacokinetics and pharmacodynamics of this molecule can aid in the development of dosing regimens and can provide insights into its safety and toxicity profile.
Conclusion:
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidine derivative that has shown potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The synthesis of this molecule is complex and requires specialized equipment and expertise. This compound has been found to exhibit various biochemical and physiological effects and has shown promising results in pre-clinical studies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in combination therapy.
Métodos De Síntesis
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 4-ethylpiperazine-1-carboxylic acid with 2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one.
Aplicaciones Científicas De Investigación
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its pharmacological properties. This compound has shown potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-proliferative activity against cancer cells and has shown promising results in pre-clinical studies. Additionally, this molecule has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been shown to have neuroprotective effects and has potential in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-18-6-8-19(9-7-18)12-14-10-16(21)20-11-13(2)4-5-15(20)17-14/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNAYYKXNGQDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)N3C=C(C=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)


![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)

![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)



![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
